2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide is a chemical compound characterized by the presence of a morpholine ring, an oxo group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide typically involves the reaction of morpholine with ethyl chloroformate, followed by the introduction of a sulfonamide group. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)acetic acid hydrochloride
- 2-(2-Morpholin-4-ylethoxy)aniline
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
Uniqueness
2-(Morpholin-4-yl)-2-oxoethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides stability and solubility, while the oxo and sulfonamide groups offer reactive sites for further chemical modifications.
Properties
Molecular Formula |
C6H12N2O4S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-oxoethanesulfonamide |
InChI |
InChI=1S/C6H12N2O4S/c7-13(10,11)5-6(9)8-1-3-12-4-2-8/h1-5H2,(H2,7,10,11) |
InChI Key |
HKAROYXTZFCCHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.